2-(4-Benzylpiperazin-1-yl)-5-fluoroaniline
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Overview
Description
2-(4-Benzylpiperazin-1-yl)-5-fluoroaniline (BZF) is an organic compound used in a variety of scientific research applications. It is a versatile compound with a wide range of potential applications, from drug design to biochemical research. BZF has been studied extensively in recent years, with researchers exploring its potential to serve as a novel drug target, as well as its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Applications
- Rapid Synthesis Techniques : 2-Aryl-5-Fluoro-6-(4-Phenylpiperazin-1-Yl)-1H-Benzimidazoles, structurally similar to 2-(4-Benzylpiperazin-1-yl)-5-fluoroaniline, have been synthesized using microwave heating, indicating the potential for efficient production methods in chemical synthesis (Menteşe et al., 2015).
- Novel Synthesis Approaches : Innovative synthetic methods for similar compounds have been developed, such as a novel three-step synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols from (S)-serine (Beduerftig et al., 2001).
Biomedical Research
- Glucosidase Inhibitors with Antioxidant Activity : A study on 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives, related to this compound, revealed their potential as glucosidase inhibitors with significant antioxidant activities (Özil et al., 2018).
- HIV-1 Attachment Inhibitors : Research on derivatives with a 4-fluoro-6-azaindole core, structurally similar to this compound, demonstrated potent inhibition of HIV-1 attachment (Regueiro-Ren et al., 2013).
- Potential Alzheimer's Disease Imaging Agents : Certain fluoro-pegylated phenylbenzoxazole derivatives, structurally related to this compound, have been synthesized and evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease (Cui et al., 2012).
Other Applications
- Spectroscopic Characterization and Crystallography : The molecular structure of a compound similar to this compound, 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, has been determined, providing valuable insights into the physical characteristics of such compounds (Al-Harthy et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit significant antibacterial and antifungal activity . This suggests that the compound may interact with targets that are crucial for the survival and proliferation of these microorganisms.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit key enzymes in microorganisms, leading to their death . The compound’s interaction with its targets likely results in changes that disrupt the normal functioning of these organisms, thereby exhibiting its antimicrobial activity.
Result of Action
The molecular and cellular effects of 2-(4-Benzylpiperazin-1-yl)-5-fluoroaniline’s action are likely to be the inhibition of key enzymes and disruption of essential metabolic processes in microorganisms, leading to their death . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-(4-Benzylpiperazin-1-yl)-5-fluoroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with oxidoreductase enzymes, which are involved in redox reactions within cells . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the expression of genes involved in cell proliferation and apoptosis . Additionally, it has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions for extended periods . Over time, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing cognitive function and reducing anxiety-like behaviors . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body . The compound undergoes biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been shown to accumulate in the liver and brain, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows it to interact with specific biomolecules and exert its effects in a targeted manner. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3/c18-15-6-7-17(16(19)12-15)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRIPAKMYFVVIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.